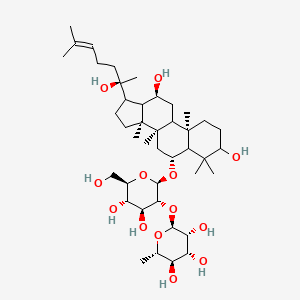
20(R)Ginsenoside Rg2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20®-Ginsenoside Rg2 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the ginsenoside family, which are saponins known for their diverse pharmacological properties. 20®-Ginsenoside Rg2 has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20®-Ginsenoside Rg2 involves several steps, starting from the extraction of ginsenosides from Panax ginseng. The key steps include hydrolysis, glycosylation, and purification processes. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg2 typically involves large-scale extraction from ginseng roots, followed by chromatographic techniques to isolate and purify the compound. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 20®-Ginsenoside Rg2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions often involve the replacement of sugar moieties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various glycosyl donors under acidic or basic conditions.
Major Products: The major products formed from these reactions include modified ginsenosides with altered pharmacological properties, which can be further studied for enhanced therapeutic effects .
Applications De Recherche Scientifique
20®-Ginsenoside Rg2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular functions.
Medicine: Explored for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties
Mécanisme D'action
The mechanism of action of 20®-Ginsenoside Rg2 involves multiple molecular targets and pathways:
Molecular Targets: It interacts with various receptors and enzymes, including interleukin receptors and matrix metalloproteinases.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and proliferation
Comparaison Avec Des Composés Similaires
20®-Ginsenoside Rg2 is compared with other ginsenosides such as:
20(S)-Ginsenoside Rg2: Differing in stereochemistry, which affects their biological activity.
Ginsenoside Rh2: Known for its anti-cancer properties but with different molecular targets.
Ginsenoside Rb1: Primarily known for its neuroprotective effects.
Uniqueness: 20®-Ginsenoside Rg2 is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its pharmacological profile .
Propriétés
Numéro CAS |
80952-72-3 |
|---|---|
Formule moléculaire |
C42H72O13 |
Poids moléculaire |
785.0 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S,17R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22+,23-,24+,25+,26?,27?,28?,29-,30+,31+,32-,33+,34+,35?,36-,37+,39+,40-,41+,42+/m0/s1 |
Clé InChI |
AGBCLJAHARWNLA-TZTDDQMKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3C[C@@]4(C(C[C@@H](C5[C@@]4(CC[C@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(3R)-3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10818203.png)
![[(3aR,4S,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818204.png)
![(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818210.png)
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(2-hydroxypropyl)-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10818220.png)
![[(1R,2S,3S,4S,5S,6R,8S,10S,13S,16R,17R,18S)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818227.png)
![(5R,9R,10R,13R,14R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818232.png)
![(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10818245.png)
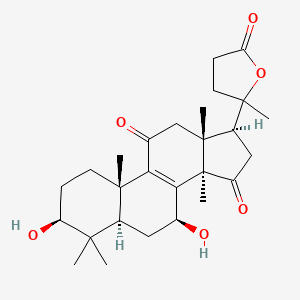
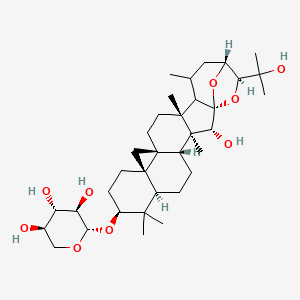
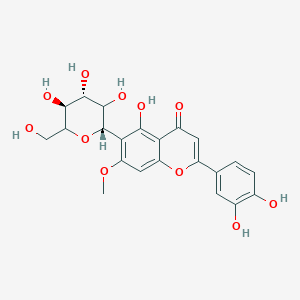
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818268.png)
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818279.png)
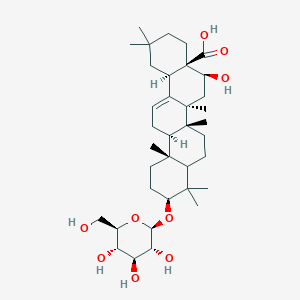
![(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B10818299.png)
